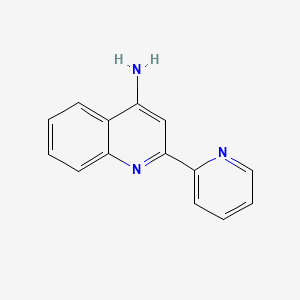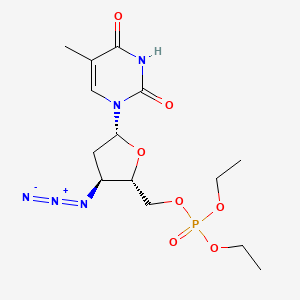
5'-Thymidylic acid, 3'-azido-3'-deoxy-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Thymidylic acid, 3’-azido-3’-deoxy-, diethyl ester is a synthetic nucleoside analog. It is structurally related to thymidine, a nucleoside component of DNA. This compound is characterized by the presence of an azido group at the 3’ position and diethyl ester groups, which modify its chemical properties and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Thymidylic acid, 3’-azido-3’-deoxy-, diethyl ester typically involves the following steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of thymidine is protected using a suitable protecting group such as triphenylmethyl (trityl) chloride.
Introduction of the azido group: The 3’-hydroxyl group is converted to an azido group using reagents like sodium azide in the presence of a suitable solvent.
Esterification: The diethyl ester groups are introduced by reacting the intermediate with diethyl phosphorochloridate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
5’-Thymidylic acid, 3’-azido-3’-deoxy-, diethyl ester undergoes various chemical reactions, including:
Substitution reactions: The azido group can participate in substitution reactions, such as the Staudinger reduction, to form amines.
Cycloaddition reactions:
Common Reagents and Conditions
Sodium azide: Used for introducing the azido group.
Diethyl phosphorochloridate: Used for esterification.
Copper(I) catalysts: Used in cycloaddition reactions.
Major Products
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from cycloaddition reactions with alkynes.
Wissenschaftliche Forschungsanwendungen
5’-Thymidylic acid, 3’-azido-3’-deoxy-, diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential as an antiviral agent due to its ability to interfere with DNA synthesis.
Medicine: Investigated for its potential use in cancer therapy, particularly in targeting rapidly dividing cells.
Industry: Utilized in the development of diagnostic tools and as a reagent in biochemical assays.
Wirkmechanismus
The compound exerts its effects primarily through its incorporation into DNA, where it can interfere with DNA synthesis and function. The azido group at the 3’ position prevents the formation of phosphodiester bonds, thereby terminating DNA chain elongation. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): A well-known antiviral agent used in the treatment of HIV.
3’-Azido-3’-deoxy-5’-O-(triphenylmethyl)thymidine: Another nucleoside analog with similar structural features.
Uniqueness
5’-Thymidylic acid, 3’-azido-3’-deoxy-, diethyl ester is unique due to its diethyl ester groups, which enhance its lipophilicity and potentially improve its cellular uptake and bioavailability compared to other similar compounds.
Eigenschaften
CAS-Nummer |
130759-78-3 |
|---|---|
Molekularformel |
C14H22N5O7P |
Molekulargewicht |
403.33 g/mol |
IUPAC-Name |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl diethyl phosphate |
InChI |
InChI=1S/C14H22N5O7P/c1-4-23-27(22,24-5-2)25-8-11-10(17-18-15)6-12(26-11)19-7-9(3)13(20)16-14(19)21/h7,10-12H,4-6,8H2,1-3H3,(H,16,20,21)/t10-,11+,12+/m0/s1 |
InChI-Schlüssel |
FXULNIGVPLOPNT-QJPTWQEYSA-N |
Isomerische SMILES |
CCOP(=O)(OCC)OC[C@@H]1[C@H](C[C@@H](O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Kanonische SMILES |
CCOP(=O)(OCC)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)C)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


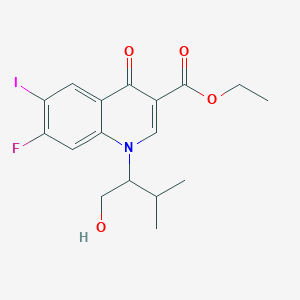
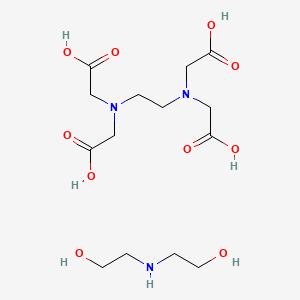


![1-[(Butylsulfanyl)methyl]-4-(4-chlorophenyl)piperazine](/img/structure/B12811081.png)
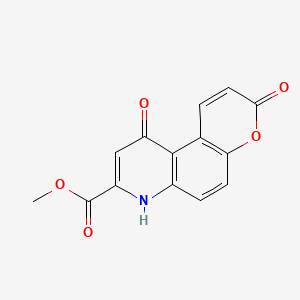


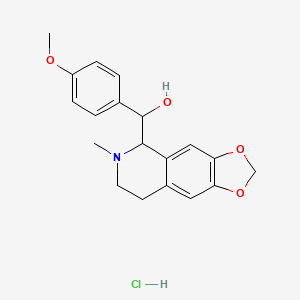
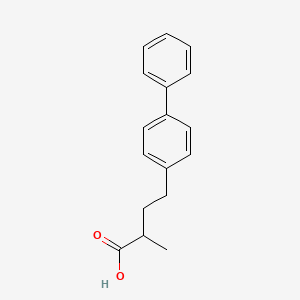

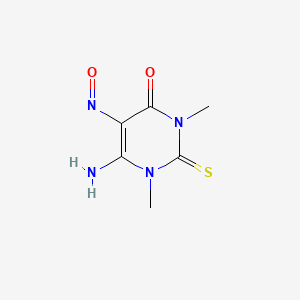
![Disodium;[5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12811130.png)
